4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a 1,2,4-oxadiazole ring, which is further substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions to form the oxadiazole ring.
Substitution reactions:
Coupling reactions: The final step involves coupling the oxadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-N-{2-[3-(4-formylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide.
Scientific Research Applications
4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-12-8-14(9-13-17)20-25-22(29-26-20)18-4-2-3-5-19(18)24-21(27)15-6-10-16(23)11-7-15/h2-13H,1H3,(H,24,27) |
InChI Key |
BEKYYHFAECXPRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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